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Compound of Interest

Compound Name: Lapdap

Cat. No.: B1244401

A comparative analysis of the cost-effectiveness of Lapdap (chlorproguanil-dapsone), a fixed-
dose antimalarial combination, reveals a cautionary tale in drug development. Developed as an
affordable alternative for uncomplicated Plasmodium falciparum malaria in Africa, its initial
efficacy was overshadowed by safety concerns that ultimately led to its withdrawal from the
market in 2008. This guide provides a detailed comparison of Lapdap with its contemporaries,
supported by clinical trial data, and explores the critical balance between affordability, efficacy,
and safety in the context of public health.

Lapdap, a combination of the antifolates chlorproguanil and dapsone, was developed through
a public-private partnership with the goal of providing a low-cost treatment for malaria.[1]
Clinical trials demonstrated its efficacy, particularly in regions with growing resistance to
existing therapies like sulfadoxine-pyrimethamine.[2] However, the promise of an affordable
and effective treatment was ultimately undermined by the risk of drug-induced hemolytic
anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common
genetic condition in malaria-endemic regions.[1][3]

Comparative Efficacy and Safety

Clinical trials conducted before its withdrawal provide a snapshot of Lapdap's performance
against other antimalarial treatments of its time, primarily sulfadoxine-pyrimethamine (SP) and
artemether-lumefantrine (AL).

Lapdap vs. Sulfadoxine-Pyrimethamine (SP)
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A large, double-blind randomized controlled trial involving 1850 children across five African
countries showed that Lapdap was significantly more efficacious than SP.[2] The study
reported a 96% acceptable clinical and parasitological response for Lapdap by day 14,
compared to 89% for SP.[2] Despite this higher efficacy, the trial also highlighted a greater
incidence of hematological adverse effects with Lapdap.[2]

Lapdap (Chlorproguanil- Sulfadoxine-
Outcome Measure . .
Dapsone) Pyrimethamine (SP)
Acceptable Clinical and
Parasitological Response (Day  96% (1313/1368) 89% (306/344)
14)
Adverse Events Reported 46% 50%

Mean Hemoglobin at Day 7

L) Lower than SP group by 4 g/L Higher than Lapdap group
g

Table 1: Comparison of Lapdap and Sulfadoxine-Pyrimethamine in Children with
Uncomplicated Falciparum Malaria.[2]

Lapdap vs. Artemether-Lumefantrine (AL)

A randomized trial in The Gambia comparing Lapdap (CD) with artemether-lumefantrine (AL)
in 1238 children revealed a higher treatment failure rate for Lapdap.[1] Within 28 days, 18% of
children treated with Lapdap required rescue medication compared to 6.1% of those treated
with AL.[1] Furthermore, the incidence of severe anemia was significantly higher in the Lapdap
group.[1]
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Lapdap (Chlorproguanil- Artemether-Lumefantrine
Outcome Measure
Dapsone) (AL)
Treatment Failure Rate
(requiring rescue medication 18% (109/595) 6.1% (36/587)
by Day 28)
Incidence of Severe Anemia
2.9% (17/595) 1.0% (6/587)
(Hb <5 g/dL)
Mean Hemoglobin Lower than AL group )
) ] Higher than Lapdap group
Concentration at Day 3 (difference of 0.43 g/dL)

Table 2: Comparison of Lapdap and Artemether-Lumefantrine in Children with Uncomplicated
Malaria.[1]

The Achilles' Heel: G6PD Deficiency and Hemolytic
Anemia

The primary reason for Lapdap's withdrawal was the unacceptable risk of hemolytic anemia in
individuals with G6PD deficiency.[3][4] Dapsone, a component of Lapdap, is known to induce
hemolysis in G6PD-deficient individuals.[5][6] Clinical trials confirmed this risk, showing a
significant drop in hemoglobin levels in G6PD-deficient patients treated with Lapdap or its
combination with artesunate (CDA).[3][4] In one study, G6PD-deficient patients treated with
CDA had a mean hemoglobin nadir of 75 g/L at Day 7, compared to 97 g/L for those treated
with AL.[4] This severe adverse effect negated the benefits of its low cost and efficacy, making
it an unsuitable option for public health programs in regions where G6PD deficiency is
prevalent and routine screening is not feasible.

Mechanism of Action: Targeting Folate Synthesis

Lapdap's antimalarial activity stems from the synergistic inhibition of the folate biosynthesis
pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids
and amino acids, which are essential for the parasite's rapid replication.[7] Chlorproguanil
primarily inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate
synthase (DHPS).[7][8]
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Clinical Trial Workflow
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(e.g., Uncomplicated P. falciparum malaria)

Treatment Group A Treatment Group B
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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